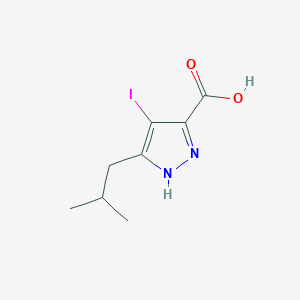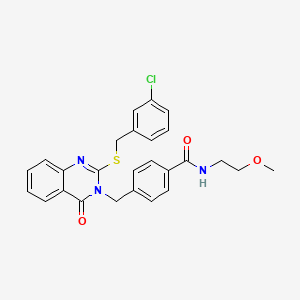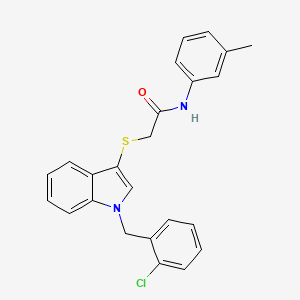![molecular formula C24H18ClN3O2 B2574256 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-70-7](/img/structure/B2574256.png)
1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as CPQ, is a chemical compound that belongs to the pyrazoloquinoline family. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and pharmacology.
Scientific Research Applications
Synthesis and Biological Evaluation
The compound 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is part of a broader class of compounds explored for various synthetic and biological applications. Studies have shown the synthesis of related pyrazoloquinoline derivatives, exhibiting potent cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines showed significant cytotoxicity, with some derivatives displaying IC(50) values less than 10 nM against murine leukemia and human Jurkat leukemia cell lines, indicating potential anticancer applications Deady et al., 2003.
Corrosion Inhibition
Quinoxaline derivatives, closely related to the compound of interest, have been studied as corrosion inhibitors for metals. For instance, certain quinoxaline derivatives demonstrated high corrosion inhibition efficiency for mild steel in acidic media, showcasing the potential of these compounds in industrial applications to protect against corrosion Saraswat & Yadav, 2020.
Photovoltaic and Electroluminescent Applications
Derivatives of pyrazoloquinoline, including those with chlorophenyl and dimethoxyphenyl groups, have been explored for their optical properties, especially in the context of luminescent and electroluminescent applications. Their photophysical characteristics, such as absorption and fluorescence spectra, suggest potential uses in the development of organic electronics and photovoltaic devices Danel et al., 2010.
Anti-inflammatory and Analgesic Properties
Research on pyrazoloquinoline derivatives also encompasses their pharmacological potential. Some compounds synthesized using microwave-assisted methods demonstrated promising anti-inflammatory and analgesic activities with reduced gastrointestinal toxicity, suggesting their utility in developing safer therapeutic agents Alam et al., 2013.
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of pyrazoloquinoline derivatives have been a focus of research, aiming to explore their diverse chemical properties and potential applications. Studies have detailed the synthesis routes and crystal structures of such compounds, providing a foundation for further exploration in various scientific domains Wang et al., 2004.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2/c1-29-21-12-7-15(13-22(21)30-2)23-19-14-26-20-6-4-3-5-18(20)24(19)28(27-23)17-10-8-16(25)9-11-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNJJZKMHWKRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2574173.png)




![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)
![(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid](/img/structure/B2574187.png)


![N-(2,4-dimethylphenyl)-N'-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2574191.png)
![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2574193.png)

